2-Bromopropanedinitrile
Overview
Description
2-Bromopropanedinitrile, also known as 2-bromomalononitrile, is a chemical compound with the molecular formula C3HBrN2 and a molecular weight of 144.96 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for 2-Bromopropanedinitrile is 1S/C3HBrN2/c4-3(1-5)2-6/h3H
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
2-Bromopropanedinitrile is a solid substance . It has a molecular weight of 144.96 . It is typically stored in an inert atmosphere, under -20°C . .
Scientific Research Applications
Occupational Exposure and Health Risks
A study described the hematopoietic and reproductive hazards of Korean electronic workers exposed to solvents containing 2-bromopropane, highlighting health risks like amenorrhea, pancytopenia, azoospermia, and oligospermia (Kim et al., 1996).
Reproductive and Developmental Toxicity
- Resveratrol was shown to protect against 2-bromopropane-induced apoptosis and disruption of embryonic development in blastocysts, suggesting potential therapeutic interventions (Chan, 2011).
- The National Toxicology Program's expert panel report on the reproductive and developmental toxicity of 2-bromopropane provided an evaluation of its adverse effects on reproduction and development (Boekelheide et al., 2004).
Neuro-Reproductive Toxicities
2-bromopropane's use in electronics factories caused reproductive and hematopoietic disorders, as demonstrated by animal studies identifying target cells for toxicity (Ichihara, 2005).
Cytotoxic Effects on Embryonic Development
Research showed 2-bromopropane's cytotoxic effects on mouse embryos at the blastocyst stage, affecting implantation rates and early postimplantation development (Chan, 2010).
Molecular Mechanisms of Toxicity
A study synthesized and characterized the N7-Guanine adduct of 2-bromopropane, exploring its potential role in 2-bromopropane-induced immunosuppression (Zhao et al., 2002).
Apoptotic Effects on Reproductive Cells
2-bromopropane caused apoptotic effects on maturation of mouse oocytes, fertilization, and fetal development, implicating it in reproductive toxicity (Chan, 2010).
Bcl-2 Family Genes and Fas Signaling
The involvement of Bcl-2 family genes and Fas signaling in 2-bromopropane-induced testicular toxicity was investigated, revealing its impact on spermatogonia and secondary apoptosis of spermatocytes (Yu et al., 2001).
Melatonin's Protective Role
Melatonin was found to attenuate 2-bromopropane-induced testicular toxicity, suggesting its potential as a therapeutic agent against ROS-induced reproductive damage (Huang et al., 2009).
Safety And Hazards
2-Bromopropanedinitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H334 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
properties
IUPAC Name |
2-bromopropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZRFWPESUWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172201 | |
Record name | Bromomalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanedinitrile | |
CAS RN |
1885-22-9 | |
Record name | Bromomalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropanedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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